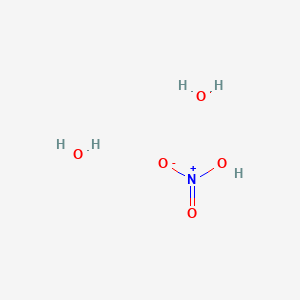

Nitric acid;dihydrate

Description

Contextualization within Nitric Acid Hydrate (B1144303) Systems

Nitric acid (HNO₃) can form several crystalline hydrates with water, the most common of which are nitric acid monohydrate (NAM, HNO₃·H₂O) and nitric acid trihydrate (NAT, HNO₃·3H₂O). wikipedia.orgnih.govyoutube.com Nitric acid dihydrate (HNO₃·2H₂O), while also a known hydrate, has been identified as a metastable phase. stfc.ac.ukrsc.org This means that while it can exist under certain conditions, it is less thermodynamically stable than other hydrate forms like NAT. nih.gov

The nitric acid-water system is complex, featuring stable hydrates like NAM and β-NAT, alongside several metastable forms, including two modifications of nitric acid dihydrate (α-NAD and β-NAD). stfc.ac.ukrsc.orgpsu.edu The formation and stability of these various hydrates, including NAD, are dependent on factors such as temperature and the concentration of nitric acid. rsc.orgresearchgate.net For instance, β-NAD has been observed to form when the low-temperature α-NAD phase is warmed above 210 K. researchgate.net

Academic Significance of Nitric Acid Dihydrate Studies in Atmospheric and Physical Chemistry

The study of nitric acid dihydrate holds considerable academic importance, primarily due to its role in atmospheric chemistry. Nitric acid hydrates are key constituents of polar stratospheric clouds (PSCs). stfc.ac.ukaps.org These clouds are directly implicated in the depletion of the ozone layer in the polar regions. nih.govaps.org It is hypothesized that the surfaces of nitric acid hydrate crystals within PSCs can act as catalysts for chemical reactions that lead to ozone destruction. aps.org

While stable hydrates like NAT are significant components of PSCs, laboratory studies suggest that the metastable NAD may also play a crucial role. nih.govawi.de The nucleation and persistence of NAD could be favored under certain atmospheric conditions. nih.gov The potential for vapor transfer from the more volatile NAD to the more stable NAT is a key step in the process of denitrification, which is essential for ozone depletion. nih.gov

In physical chemistry, the study of NAD provides valuable insights into phase transitions, crystallography, and intermolecular interactions. rsc.orgaps.org Researchers have investigated the structural behavior of NAD under high pressure, revealing new structural phases. aps.org Spectroscopic studies, such as infrared and Raman spectroscopy, have been employed to analyze phase changes between different modifications of NAD. researchgate.netethz.ch These investigations contribute to a fundamental understanding of hydrogen bonding and proton transfer in condensed phases. aps.org

Overview of Major Research Domains for Nitric Acid Dihydrate

The research on nitric acid dihydrate is concentrated in several key areas:

Atmospheric Chemistry and PSC Formation: A primary focus is understanding the formation, stability, and role of NAD in polar stratospheric clouds. stfc.ac.uknih.govaps.org This includes studying its nucleation properties and its potential to influence the microphysics and chemistry of PSCs, which are critical for accurate climate and ozone depletion models. nih.gov

Spectroscopy and Remote Sensing: The infrared spectra of NAD are crucial for interpreting data from satellite and aircraft-based measurements of PSCs. ethz.chacs.org Laboratory studies focus on obtaining accurate optical constants and understanding how factors like particle shape influence the observed spectra. ethz.chnih.gov

Crystallography and Structural Chemistry: Researchers are actively investigating the crystal structures of the different phases of NAD. rsc.orgpsu.eduaps.org Techniques like X-ray diffraction and neutron diffraction are used to determine the precise arrangements of atoms and molecules within the crystal lattice, including under high-pressure conditions. rsc.orgaps.org

Thermodynamics and Phase Behavior: The thermodynamic properties of NAD, such as its vapor pressure, are essential for modeling its behavior in the atmosphere. nih.gov Studies on the phase diagram of the nitric acid/water system help to delineate the conditions under which NAD and other hydrates are formed and remain stable. rsc.orgresearchgate.net

Data Tables

Table 1: Properties of Nitric Acid and its Hydrates

| Property | Value |

| Nitric Acid (HNO₃) | |

| Molar Mass | 63.012 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 1.51 g/cm³ wikipedia.org |

| Melting Point | -42 °C (-44 °F; 231 K) wikipedia.org |

| Boiling Point | 83 °C (181 °F; 356 K) wikipedia.org |

| Nitric Acid Monohydrate (NAM) | |

| Formula | HNO₃·H₂O wikipedia.org |

| Melting Point | -37.62 °C (for 77.77 wt% acid) nih.gov |

| Nitric Acid Dihydrate (NAD) | |

| Formula | HNO₃·2H₂O nih.gov |

| Metastable Modifications | α-NAD and β-NAD stfc.ac.ukrsc.org |

| Nitric Acid Trihydrate (NAT) | |

| Formula | HNO₃·3H₂O nih.gov |

| Melting Point | -18.47 °C (for 58.83 wt% acid) nih.gov |

Table 2: Investigational Techniques for Nitric Acid Dihydrate

| Research Area | Key Techniques |

| Atmospheric Chemistry | Satellite and aircraft-based mid-infrared measurements researchgate.net |

| Spectroscopy | Fourier Transform Infrared (FTIR) Spectroscopy, ethz.ch Raman Spectroscopy researchgate.net |

| Crystallography | X-ray Diffraction (XRD), rsc.org Neutron Diffraction aps.org |

| Thermodynamics | Vapor pressure measurements nih.gov |

Properties

CAS No. |

130859-64-2 |

|---|---|

Molecular Formula |

H5NO5 |

Molecular Weight |

99.04 g/mol |

IUPAC Name |

nitric acid;dihydrate |

InChI |

InChI=1S/HNO3.2H2O/c2-1(3)4;;/h(H,2,3,4);2*1H2 |

InChI Key |

CCJLMKQVMJPQNW-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].O.O |

Origin of Product |

United States |

Crystalline Structure and Polymorphism of Nitric Acid Dihydrate

Structural Characterization of α-Nitric Acid Dihydrate

The α-polymorph of nitric acid dihydrate is the low-temperature, metastable form. Its structure has been elucidated through various diffraction techniques.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in determining the crystal structure of α-NAD. researchgate.net Studies have revealed that α-NAD crystallizes in the monoclinic space group P2₁/n. psu.edu The asymmetric unit of α-NAD contains two molecules of HNO₃·2H₂O. nih.gov A key feature of the structure is the transfer of a proton from the nitric acid molecule to a water dimer, resulting in the formation of nitrate (B79036) ions (NO₃⁻) and hydronium-water complexes (H₅O₂⁺). nih.govnih.gov

The structure can be described as layers of these ionic groups linked by strong hydrogen bonds. These layers are then connected by weaker hydrogen bonds, forming a three-dimensional network. nih.gov The two independent molecules within the asymmetric unit are related by a pseudo-twofold c-axis and a translation of approximately b/2 . nih.gov

Neutron Powder Diffraction Analysis

Neutron powder diffraction has been employed to further investigate the structural details of nitric acid hydrates, particularly at high pressures. aps.org This technique is especially valuable for accurately locating hydrogen atoms, which is challenging with X-ray diffraction alone. aps.org For nitric acid dihydrate, neutron diffraction studies have helped to confirm the positions of the hydrogen atoms within the H₅O₂⁺ cations and the hydrogen bonding network. aps.org The data obtained from neutron powder diffraction, often analyzed using the Rietveld refinement method, provides precise lattice parameters and atomic coordinates. aps.org

Ionic Composition and Hydrogen Bonding Networks (NO₃⁻ and H₅O₂⁺ ionic groups)

The structure of α-NAD is fundamentally ionic, composed of nitrate anions (NO₃⁻) and diaquahydrogen cations (H₅O₂⁺). nih.govnih.gov The proton from the nitric acid molecule is transferred to a pair of water molecules, forming the H₅O₂⁺ ion, also known as the Zundel cation. aps.org This process results in an ionic lattice rather than a molecular one.

Structural Characterization of β-Nitric Acid Dihydrate

The β-polymorph of nitric acid dihydrate is the high-temperature, more stable form.

Identification and Crystallographic Data

The β-NAD modification was first identified through X-ray diffraction measurements when the α-NAD phase was warmed above 210 K. researchgate.netcopernicus.org Like the alpha form, β-nitric acid dihydrate also crystallizes in the monoclinic P2₁/n space group. psu.edursc.org The crystal structure of β-NAD was determined at 225 K using single-crystal X-ray diffraction. nih.gov

The structure of β-NAD is also composed of NO₃⁻ and H₅O₂⁺ ionic groups. nih.gov The asymmetric unit contains two independent molecules of HNO₃·2H₂O. nih.gov These two molecules are related by a pseudo-twofold c-axis. nih.gov The molecules are arranged in layers linked by strong hydrogen bonds, and these layers are in turn connected by weaker hydrogen bonds, resulting in a three-dimensional hydrogen-bond network. nih.gov

Crystallographic Data for β-Nitric Acid Dihydrate at 225 K nih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.678 (2) |

| b (Å) | 8.879 (3) |

| c (Å) | 12.115 (4) |

| β (°) | 98.99 (3) |

| V (ų) | 603.9 (3) |

| Z | 4 |

Phase Transition Mechanisms from α-NAD to β-NAD

The transition from the metastable α-NAD to the stable β-NAD is an irreversible process that occurs upon warming. psu.edu This phase transition has been observed to take place at temperatures above 210 K. researchgate.netcopernicus.org The transition involves a rearrangement of the crystal structure. While both polymorphs share the same space group and fundamental ionic components, the arrangement of these ions and the hydrogen bonding network differ. The structure of α-NAD is thought to correspond more closely to the short-range order of the supersaturated liquid phase, which may explain its initial formation. copernicus.org The transition to the β-form represents a thermodynamically driven rearrangement to a more stable, three-dimensionally bonded network. copernicus.org Upon further annealing at temperatures between 212 K and 232 K, β-NAD can partially and irreversibly decompose into nitric acid trihydrate (β-NAT) and nitric acid monohydrate (NAM). psu.edu

High-Pressure Structural Behavior of Nitric Acid Dihydrate

The application of pressure provides a systematic way to investigate the structural behavior of materials, often leading to the discovery of new phases with unique properties.

High-Pressure Phase Identification and Characterization

Investigations into the high-pressure structural behavior of nitric acid dihydrate (NAD) have led to the identification of a new structural phase. aps.org This high-pressure phase, designated as phase III, emerges at pressures above 1.33 GPa. aps.org The initial identification and characterization of this phase were accomplished using single-crystal X-ray diffraction techniques. aps.orgmaterialsproject.org

A single crystal of NAD was grown in a diamond-anvil cell from a 68% by weight aqueous solution of nitric acid, which corresponds to a HNO₃:H₂O ratio of approximately 1:1.65, favoring the crystallization of the dihydrate. materialsproject.org Upon increasing the pressure beyond 1.33 GPa, the formation of the new high-pressure phase was observed. aps.orgopenmopac.net The crystal structure of this new phase was determined to be orthorhombic. openmopac.net

Table 1: Crystallographic Data for High-Pressure Phase III of Nitric Acid Dihydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Pressure of Formation | > 1.33 GPa |

| Identification Method | Single-crystal X-ray diffraction |

This table summarizes the key crystallographic information for the high-pressure phase of nitric acid dihydrate.

Ab Initio Quantum Mechanical Studies on High-Pressure Phases

The determination of hydrogen atom positions in crystal structures using X-ray diffraction can be challenging. To overcome this limitation and to gain deeper insight into the structure of the high-pressure phase of nitric acid dihydrate, ab initio quantum mechanical calculations, specifically plane-wave density functional theory (PW-DFT), were employed. aps.orgmaterialsproject.org These theoretical calculations were instrumental in completing the partial experimental structure obtained from X-ray diffraction by confidently locating the hydrogen atom positions. materialsproject.org

The computational studies not only refined the crystal structure but also provided valuable information about the energetics and vibrational properties of the high-pressure phase. aps.orgmaterialsproject.org The calculated vibrational spectra for the high-pressure phase could then be compared with experimental spectroscopic data, further validating the determined structure. aps.org This combined approach of high-pressure crystallography and quantum mechanical calculations has proven to be a powerful tool for the complete structural investigation of complex molecular crystals like nitric acid dihydrate. aps.org

Comparative Crystallography with Other Nitric Acid Hydrates (NAM, NAT)

Nitric acid dihydrate is ionic in nature, consisting of hydronium-water complex cations (H₅O₂⁺) and nitrate anions (NO₃⁻). researchgate.netnih.govresearchgate.netnih.gov Its structure is characterized by layers of these ions linked by strong hydrogen bonds. researchgate.netresearchgate.net Different polymorphs of NAD, such as α-NAD and β-NAD, exhibit variations in the stacking and interlayer hydrogen bonding of these layers. psu.edu The low-temperature phase of NAD (phase I) crystallizes in the monoclinic space group P2₁/n and features a two-dimensional hydrogen-bond network. aps.orgagu.edu.bhnih.gov A high-temperature phase (NAD(II)) has also been identified, which crystallizes in the same space group but has different cell parameters and a three-dimensional hydrogen-bond network. nih.govnih.gov

Nitric acid monohydrate (NAM) is also an ionic solid, composed of hydronium cations (H₃O⁺) and nitrate anions (NO₃⁻). nasa.gov It crystallizes in the orthorhombic space group P2₁cn. psu.edu The structure of NAM can be described by a one-dimensional hydrogen-bond network. agu.edu.bh

Nitric acid trihydrate (NAT) is composed of nitric acid and water molecules and crystallizes in the orthorhombic space group P2₁2₁2₁. psu.edu In contrast to NAM and NAD, NAT features a more extensive three-dimensional hydrogen-bond network. agu.edu.bh

Table 2: Comparative Crystallographic Data of Nitric Acid Hydrates

| Compound | Formula | Crystal System | Space Group | Hydrogen-Bond Network |

| Nitric Acid Dihydrate (Phase I) | HNO₃·2H₂O | Monoclinic | P2₁/n | Two-dimensional |

| Nitric Acid Monohydrate | HNO₃·H₂O | Orthorhombic | P2₁cn | One-dimensional |

| Nitric Acid Trihydrate | HNO₃·3H₂O | Orthorhombic | P2₁2₁2₁ | Three-dimensional |

This table provides a comparative overview of the key crystallographic features of nitric acid dihydrate, monohydrate, and trihydrate.

The distinct hydrogen-bonding dimensionalities in these hydrates underscore the critical role of the water-to-acid ratio in determining the resulting crystal structure and, consequently, the material's physical and chemical properties.

Formation Kinetics and Nucleation Mechanisms of Nitric Acid Dihydrate

Homogeneous Nucleation Processes of Nitric Acid Dihydrate Aerosols

Homogeneous nucleation of NAD occurs when molecules of nitric acid and water in a supercooled liquid aerosol droplet come together to form a stable, crystalline nucleus without the influence of a foreign surface. This process is highly dependent on environmental conditions.

Experimental Determination of Nucleation Rates in Simulated Stratospheric Conditions

Laboratory studies, such as those conducted in the AIDA (Aerosol Interactions and Dynamics in the Atmosphere) chamber, have been instrumental in quantifying the rates of homogeneous NAD nucleation under conditions mimicking the stratosphere. copernicus.orgcopernicus.org In these experiments, supercooled nitric acid aerosols are observed over extended periods to determine the rate at which solid NAD particles form.

In one set of AIDA chamber experiments, nucleation of NAD was studied in the temperature range of 192 K to 197 K. copernicus.org The solution droplets had median diameters between 225 and 290 nm and nitric acid molar fractions between 0.26 and 0.28. copernicus.org The newly formed solid particles were identified as strongly aspherical nitric acid dihydrate crystals (α-NAD) using in-situ FTIR-spectroscopy. copernicus.org The measured volume nucleation rates ranged from 3.9×10⁵ cm⁻³ s⁻¹ at 195.8 K to 1.9×10⁷ cm⁻³ s⁻¹ at 192.1 K. copernicus.org

Another study using an optical microscopy technique to observe the freezing of 7-33 µm diameter liquid drops of 64 weight percent HNO₃ solution measured nucleation rates increasing from 3.1×10⁵ cm⁻³s⁻¹ at 194 K to 1.3×10⁹ cm⁻³s⁻¹ at 183 K. researchgate.net These results suggest that homogeneous nucleation of NAD may not occur within relevant timescales in the stratosphere. researchgate.net

Table 1: Experimental Homogeneous Nucleation Rates of NAD

| Temperature (K) | Nitric Acid Molar Fraction | Volume Nucleation Rate (cm⁻³ s⁻¹) | Reference |

| 195.8 | 0.27 | 3.9×10⁵ | copernicus.org |

| 192.1 | 0.28 | 1.9×10⁷ | copernicus.org |

| 194 | - | 3.1×10⁵ | researchgate.net |

| 183 | - | 1.3×10⁹ | researchgate.net |

Influence of Temperature and Concentration on Nucleation

The rate of homogeneous NAD nucleation is strongly influenced by both temperature and the concentration of nitric acid. copernicus.orgresearchgate.net As temperature decreases, the supersaturation of the solution with respect to NAD increases, driving a higher nucleation rate. researchgate.net Similarly, higher concentrations of nitric acid also lead to increased nucleation rates. copernicus.org

For instance, the AIDA chamber studies demonstrated a significant increase in the volume nucleation rate as the temperature dropped from 195.8 K to 192.1 K and the nitric acid molar fraction increased. copernicus.org This dependence is a key factor in determining where and when NAD particles will form in the stratosphere. The growth of these particles is also affected by temperature, with rapid growth possible during significant temperature changes. nih.gov

Classical Nucleation Theory Applications to NAD Formation

Classical Nucleation Theory (CNT) is a theoretical framework used to understand and predict nucleation rates. wikipedia.org CNT posits that the formation of a new phase requires overcoming an energy barrier, known as the free energy of activation (ΔG*). wikipedia.org This theory has been applied to model the homogeneous nucleation of NAD. copernicus.orgcopernicus.org

Based on experimental data from the AIDA chamber, a parameterization for the activation energy for NAD nucleation was developed using classical nucleation theory. copernicus.org The formula, ΔGact = A × (T ln SNAD)⁻² + B, was fitted to the experimental data, where T is temperature and SNAD is the saturation ratio of NAD. copernicus.org This parameterization helps in modeling NAD formation rates in the stratosphere. copernicus.org However, it's important to note that some studies have found that literature formulations of nucleation rates based on CNT can significantly overestimate NAD formation when applied to specific experimental conditions. copernicus.org The theory itself has limitations, as it assumes macroscopic properties for microscopic nuclei and specific kinetic pathways. wikipedia.org

Heterogeneous Nucleation Pathways for Nitric Acid Dihydrate

Heterogeneous nucleation, where NAD forms on the surface of pre-existing particles, is considered a more likely pathway for its formation in the stratosphere compared to homogeneous nucleation. copernicus.orgcopernicus.orgwhiterose.ac.uk This is because the pre-existing surface reduces the energy barrier for nucleation.

Role of Pre-existing Particles (e.g., Meteoric Materials, Analogs for Meteoric Smoke Particles)

A variety of particles can act as nuclei for NAD formation, with meteoric materials being of particular interest. copernicus.orgresearchgate.net The stratosphere contains meteoric smoke particles (MSPs), which are formed from the ablation and re-condensation of vapors from meteors, and meteoric fragments (MFs) from the breakup of meteoroids. copernicus.org

Laboratory experiments have shown that analogs for both MSPs and MFs can effectively nucleate nitric acid hydrates. copernicus.orgcopernicus.org In these studies, materials like fused quartz and meteorite samples were suspended in nitric acid solutions, and a heterogeneous effect on nucleation was observed, with nucleation occurring at warmer temperatures than in the absence of these materials. copernicus.orgcopernicus.org Some nucleation events were even observed above the melting point of NAD, suggesting the direct nucleation of other nitric acid hydrates like nitric acid trihydrate (NAT). copernicus.orgcopernicus.org

The specific characteristics of these meteoric materials that make them effective nuclei are still under investigation. whiterose.ac.uk Studies have shown that nucleation can occur at various sites on the surface of meteorite thin sections, with a diversity of surface features present in these regions. whiterose.ac.uk

Surface Interactions and Nucleation Barrier Analysis

The interaction between the nitric acid/water solution and the surface of the pre-existing particle is crucial for heterogeneous nucleation. copernicus.orgnih.gov The surface provides a template for the arrangement of molecules into a crystalline structure, thereby lowering the nucleation energy barrier. mdpi.com

The effectiveness of a surface as a nucleus depends on factors like its chemical composition and crystal structure. whiterose.ac.uk For example, studies on clay minerals like Na-montmorillonite and kaolinite (B1170537) have shown that they can nucleate NAT at low supersaturations, although their effectiveness is temperature-dependent. nih.gov The interaction of nitric acid with organic films, which can coat atmospheric particles, has also been studied to understand its role in nucleation. nih.gov

Analysis of the nucleation barrier in heterogeneous nucleation involves considering the contact angle between the new phase (NAD) and the substrate. mdpi.com A smaller contact angle indicates a better wetting of the surface and a lower energy barrier for nucleation, leading to a higher nucleation rate. mdpi.com Understanding these surface interactions and accurately quantifying the reduction in the nucleation barrier are key to predicting the prevalence and impact of heterogeneous NAD nucleation in the stratosphere.

Crystallization Kinetics of Nitric Acid Dihydrate

The transformation of amorphous nitric acid-water mixtures into crystalline NAD is a process governed by complex kinetic factors. Researchers have employed various techniques, including Fourier transform infrared spectroscopy and X-ray powder diffraction, to investigate these dynamics. acs.orgresearchgate.net

Impact of Thermal Treatment on Kinetic Behavior and Phase Distribution

Thermal history profoundly influences the crystallization behavior and the resulting phases of nitric acid hydrates. researchgate.netnih.gov Studies have shown that the kinetic behavior of NAD is strongly dependent on the preliminary thermal treatment it undergoes. researchgate.netnih.gov

Amorphous nitric acid hydrates, created by quenching aerosols at low temperatures, can be thermally treated to study the formation of various stable and metastable phases, including different forms of NAD. psu.edursc.org X-ray powder diffraction experiments have been instrumental in determining the optimal thermal conditions for growing NAD single crystals and in observing the phase distribution. researchgate.netiucr.org

Two primary methods for NAD crystallization based on thermal treatment have been identified:

Quenching to 200 K: In this method, liquid nitric acid dihydrate is rapidly cooled to 200 K. At this temperature, large monocrystalline domains with a preferential orientation can be grown. iucr.org The amount of nitric acid trihydrate (NAT), another common hydrate (B1144303), is minimal at this temperature, allowing for clearer observation of NAD. iucr.org

Quenching to 200 K followed by rapid reheating: This involves quenching the liquid to 200 K and then quickly reheating it to 213 K to promote crystal growth. iucr.org

The rate of NAD crystallization is also temperature-dependent. For aerosols formed from glassy 2:1 H₂O:HNO₃ mixtures at 77 K and then warmed, the rate of crystallization increases with temperature from 190 K to 202 K. acs.org Above this range, at temperatures like 205 K, 214 K, 224 K, and 229 K, crystallization appears to be instantaneous. acs.org However, at 231 K, crystallization of the 2:1 H₂O:HNO₃ aerosol was not observed. acs.org This is consistent with the melting temperature of NAD, which has been measured to be 235.5 K. acs.org

Interestingly, the temperature trend is reversed for NAD crystallization from aerosols nucleated directly at stratospheric temperatures. In this scenario, crystallization is more rapid at lower temperatures. acs.org For instance, experiments at 193 K, 200 K, and 204 K all showed NAD crystallization, while those at 209 K, 219 K, and 222 K did not show crystallization within the observation times. acs.org

Research has also identified two metastable phases of NAD, denoted as α-NAD and β-NAD. psu.edursc.org The formation and distribution of these phases are also influenced by thermal treatment and the initial concentration of the nitric acid solution. psu.edursc.org For example, at 180 K, α-NAD shows two maxima in its phase distribution at 31 and 40 mol% HNO₃. rsc.org As the temperature increases to 212 K, only traces of α-NAD remain, while β-NAD becomes the dominant phase across a broad concentration range. rsc.org The transition from α-NAD to β-NAD is irreversible. rsc.org

Table 1: Effect of Thermal Treatment on NAD Crystallization

| Initial State | Thermal Treatment | Observation Temperature (K) | Crystallization Outcome |

|---|---|---|---|

| Glassy 2:1 H₂O:HNO₃ aerosol | Warmed from 77 K | 190-202 | Rate increases with temperature. acs.org |

| Glassy 2:1 H₂O:HNO₃ aerosol | Warmed from 77 K | 205, 214, 224, 229 | Appears instantaneous. acs.org |

| Glassy 2:1 H₂O:HNO₃ aerosol | Warmed from 77 K | 231 | No crystallization. acs.org |

| Aerosol nucleated at stratospheric temp. | Cooled | 193, 200, 204 | Crystallization observed, more rapid at lower temperatures. acs.org |

| Aerosol nucleated at stratospheric temp. | Cooled | 209, 219, 222 | No crystallization observed. acs.org |

| Liquid HNO₃·2H₂O | Quenched to 200 K | 200 | Growth of large monocrystalline domains. iucr.org |

| Liquid HNO₃·2H₂O | Quenched to 200 K, then rapid reheating | 213 | Crystal growth. iucr.org |

Growth Mechanisms of NAD Crystals in Supercooled Solutions

The formation of crystalline particles in a supercooled liquid is a fundamental process that begins with nucleation. rsc.org Supersaturation, the state where a solution contains more solute than its equilibrium solubility allows, is the driving force for both the nucleation and subsequent growth of crystals. mt.com

In the context of NAD, studies have investigated its nucleation rates in 1:2 HNO₃/H₂O solutions at stratospheric temperatures ranging from 183 K to 194 K. researchgate.net The growth of NAD crystals, particularly their shape, is influenced by the formation process. For instance, strongly aspherical α-NAD crystals are formed when supercooled nitric acid solution droplets freeze and grow slowly. ethz.ch This process is considered a potential pathway for the formation of crystalline polar stratospheric cloud particles. ethz.ch

The growth rate of crystals in a supercooled melt is a function of the liquid's supercooling and the current volume of the crystal. researchgate.net Theoretical models have been developed to describe the evolution of individual ellipsoidal crystals in supercooled melts, showing that the growth rate increases with both the crystal's volume and the degree of supercooling. researchgate.net

The mechanism of crystallization can be complex, sometimes involving a two-step process where a crystalline nucleus forms within a pre-existing metastable cluster of dense liquid. rsc.org While initially proposed for larger molecules like proteins, this mechanism has been shown to be applicable to a range of materials. rsc.org

For nitric acid hydrates, the presence of other substances can influence the growth mechanism. For example, the crystallization of nitric acid trihydrate (NAT) is closely related to the presence of ice in the sample, which affects the shape and size of the resulting NAT crystals. rsc.org

Spectroscopic and Theoretical Investigations of Nitric Acid Dihydrate

Vibrational Spectroscopy of Nitric Acid Dihydrate (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within nitric acid dihydrate. ksu.edu.sa These methods are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their vibrational modes. ksu.edu.sa

Experimental Spectroscopic Characterization of α-NAD and β-NAD

Nitric acid dihydrate exists in two crystalline forms, a low-temperature α-phase and a high-temperature β-phase, each with distinct spectroscopic signatures. ethz.ch Experimental studies have successfully characterized both α-NAD and β-NAD using infrared and Raman spectroscopy. ethz.chscilit.com The α-NAD phase is typically formed at lower temperatures, while the β-NAD modification can be observed upon warming. copernicus.org The infrared spectra of these two phases show noticeable differences, particularly in the regions associated with nitrate (B79036) (NO₃⁻) and hydronium (H₃O⁺) ion vibrations. ethz.chagu.edu.bh

For instance, in situ Fourier transform infrared (FTIR) extinction spectra of airborne α-NAD microparticles have been recorded, and the results are influenced by the particle shape. nih.gov The infrared spectrum of β-NAD has also been reported, and its optical constants have been derived, which are crucial for atmospheric modeling. copernicus.org Key vibrational modes observed in the spectra include the stretching and bending vibrations of the nitrate ion and the vibrations of the water and hydronium ions that form the hydrate (B1144303) structure. agu.edu.bh The splitting of certain nitrate absorption bands in the IR spectrum of α-NAD is a characteristic feature that helps distinguish it from the β-phase. agu.edu.bh

The table below summarizes some of the characteristic experimental vibrational frequencies for α-NAD and β-NAD.

| Vibrational Mode | α-NAD Frequency (cm⁻¹) | β-NAD Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν(NO₃⁻) asymmetric stretch | ~1450, ~1280 (doublet) | - | researchgate.net |

| ν₂(NO₃⁻) | - | ~820 | researchgate.net |

| O-H Stretching | Broad features | Broad features | agu.edu.bh |

Analysis of Spectral Changes with Temperature and Phase Transitions

The vibrational spectra of nitric acid dihydrate are sensitive to temperature changes, which can induce phase transitions between the α and β forms. ethz.chresearchgate.net As the temperature is increased, α-NAD can convert to β-NAD. copernicus.org This phase transition is accompanied by distinct changes in the infrared and Raman spectra. For example, some studies have noted that upon warming, spectra characteristic of β-NAD emerge. ethz.ch

The kinetic stability of the different phases of nitric acid hydrates is dependent on both temperature and the composition of the initial solution. researchgate.net The transition from a supercooled liquid to a crystalline phase, and between the α and β polymorphs, results in shifts in the frequencies and changes in the intensities of the vibrational bands. copernicus.org For example, the nitrate symmetric stretching peak in aqueous nitric acid solutions has been observed to decrease in intensity and shift to lower frequencies (red-shift) with increasing temperature. nih.gov These spectral modifications provide valuable information about the structural rearrangements occurring at the molecular level during these phase changes.

Theoretical Spectroscopy and Vibrational Mode Assignments

Theoretical calculations play a crucial role in interpreting experimental vibrational spectra and providing detailed assignments of the observed vibrational modes. acs.org

Ab Initio Molecular Studies and Quantum Chemical Calculations (e.g., SIESTA, CRYSTAL06)

Ab initio quantum mechanical calculations have been extensively used to investigate the structures and vibrational spectra of crystalline nitric acid hydrates. agu.edu.bh Programs like CRYSTAL06, which use a Gaussian type basis set and a hybrid B3LYP Hamiltonian, have been employed to optimize the crystal structures and calculate the vibrational normal modes of α-NAD. agu.edu.bh These first-principles calculations provide a fundamental understanding of the molecular interactions and vibrational dynamics within the crystal lattice. agu.edu.bhresearchgate.net

The SIESTA (Spanish Initiative for Electronic Simulations with Thousands of Atoms) method has also been applied to calculate the infrared spectra of nitric acid hydrates from first principles. acs.orgresearchgate.net This method evaluates infrared intensities from the changes in macroscopic polarization with atomic displacements for each normal mode, which involves the calculation of Born charges. acs.org

Density Functional Theory (DFT) Applications to NAD Spectra

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying molecular systems, including their vibrational spectra. researchgate.netnumberanalytics.comlongdom.org DFT calculations, often using hybrid functionals like B3LYP, can accurately predict molecular properties such as geometries and vibrational frequencies. nih.govals-journal.com For nitric acid dihydrate, DFT has been used to model the structures of the α and β phases and to calculate their vibrational spectra. aps.org These theoretical spectra can then be compared with experimental data to validate the computational models and aid in the assignment of spectral features. aps.org

Comparison of Theoretical and Experimental Vibrational Spectra

A critical step in understanding the vibrational properties of nitric acid dihydrate is the comparison of theoretically calculated spectra with experimental results. researchgate.net Theoretical studies using methods like CRYSTAL06 and DFT have shown good agreement with experimental infrared and Raman spectra for α-NAD. agu.edu.bh For example, calculated vibrational spectra for NAD I (the low-temperature phase) have been shown to reproduce many of the details observed in experimental spectra. aps.org

The table below presents a comparison of selected experimental and calculated vibrational frequencies for nitric acid hydrates.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν(O-H) symmetric and asymmetric stretching (α-NAD) | - | Deviation of ~5% from experimental | agu.edu.bh |

| ν(NO₃⁻) asymmetric stretching (α-NAD) | - | Deviation of ~6% from experimental | agu.edu.bh |

| Low-Frequency Raman modes (α-NAD) | - | Overestimated by a maximum of ~13% | agu.edu.bh |

Optical Constants and Extinction Spectra of Nitric Acid Dihydrate Crystals

The optical properties of nitric acid dihydrate (NAD) crystals are crucial for interpreting atmospheric data, particularly from satellite observations of polar stratospheric clouds (PSCs). ethz.ch The interaction of infrared radiation with these crystalline particles is described by their optical constants, which are essential inputs for radiative transfer models.

Determination of Frequency-Dependent Complex Refractive Indices from Aerosol Spectroscopy

The frequency-dependent complex refractive indices of nitric acid dihydrate have been determined from infrared extinction spectra of NAD particles generated in a laboratory setting. acs.org These experiments involve creating aerosols in controlled environments and measuring how they extinguish infrared light across a range of frequencies.

In one such study, complex refractive indices were retrieved for laboratory-generated NAD particles at temperatures of 160 K, 180 K, and 190 K over the mid-infrared spectral range of 700 to 4700 cm⁻¹. acs.org The general methodology for deriving optical constants from aerosol spectra involves recording the spectrum of small, non-scattering particles to determine the frequency-dependent imaginary part of the refractive index (k). harvard.edu A subtractive Kramers-Kronig analysis is then employed to calculate the real part of the refractive index (n). harvard.edu This process is refined by fitting the spectra of larger, scattering particles, whose optical response depends on both the real and imaginary components. harvard.edu

The optical constants for NAD retrieved from these aerosol experiments show reasonable agreement with data from thin-film measurements. acs.org However, significant differences are observed in the intensities of several absorption bands below 1500 cm⁻¹, which are attributed to the different sample preparation methods. The substrate-free aerosol measurements are considered to represent unperturbed NAD. acs.org A key finding is that the temperature dependence of the NAD aerosol optical constants is weak between 160 K and 190 K, which contrasts with the strong temperature dependence observed for water ice. acs.org

Table 1: Summary of Nitric Acid Dihydrate (NAD) Optical Constant Determination from Aerosol Spectroscopy

| Parameter | Details | Source |

|---|---|---|

| Experimental Method | Infrared extinction spectra of laboratory-generated NAD aerosol particles. | acs.org |

| Spectral Range | 700 cm⁻¹ to 4700 cm⁻¹ (Mid-Infrared). | acs.org |

| Investigated Temperatures | 160 K, 180 K, 190 K. | acs.org |

| Key Finding (Temperature Dependence) | The temperature dependence of NAD optical constants was found to be quite weak between 160 K and 190 K. | acs.org |

| Comparison with Thin-Film Data | Overall reasonable agreement, but with significant differences in absorption band intensities below 1500 cm⁻¹. | acs.org |

Influence of Particle Shape on Infrared Extinction Spectra (Mie and T-matrix calculations)

The shape of nitric acid dihydrate crystals has a profound influence on their infrared extinction spectra. ethz.chnih.gov The formation conditions of the crystals dictate their morphology, which in turn determines the appropriate theoretical model needed to accurately simulate their optical properties. ethz.chcopernicus.org

For NAD crystals that are compact and near-spherical, such as those formed by the shock freezing of a nitric acid and water gas mixture, their infrared extinction spectra can be accurately reproduced using Mie theory. ethz.chnih.govcopernicus.org Mie theory is computationally efficient but is strictly applicable only to spherical particles. researchgate.net

However, when NAD crystals are formed through the homogeneous nucleation of supercooled HNO₃/H₂O solution droplets that evaporate slowly, the resulting particles are strongly aspherical. ethz.chnih.govcopernicus.org In these cases, Mie theory is inadequate for reproducing the measured infrared extinction spectra. ethz.chnih.gov Specifically, significant changes are observed in the relative peak intensities of the characteristic nitrate doublet feature, which has components around 1450 cm⁻¹ and 1280 cm⁻¹. copernicus.orgcopernicus.org

For these aspherical particles, much better agreement between measured and calculated spectra is achieved using T-matrix calculations. ethz.chnih.gov These calculations can model non-spherical shapes, such as oblate (platelet-like) or prolate (needle-like) spheroids. copernicus.org Studies have shown that assuming oblate particles with aspect ratios greater than five successfully models the spectra of NAD formed from slow freezing and growth. ethz.chnih.gov Further investigations have confirmed that α-NAD tends to grow into elongated, needle-shaped crystals, while β-NAD particles are more compact in shape. copernicus.orgcopernicus.org

Table 2: Influence of Formation Method on NAD Particle Shape and Applicable Optical Theory

| Formation Method | Resulting Particle Shape | Applicable Theory | Reference |

|---|---|---|---|

| Shock freezing of HNO₃/H₂O gas mixture | Compact, near-spherical | Mie Theory | ethz.chcopernicus.org |

| Slow homogeneous nucleation from supercooled solution droplets | Strongly aspherical (e.g., oblate, prolate) | T-matrix Calculations | ethz.chnih.govcopernicus.org |

Computational Modeling of Nitric Acid Hydrates (NAD, NAM, NAT)

Computational modeling provides powerful insights into the properties of nitric acid hydrates, including nitric acid dihydrate (NAD), nitric acid monohydrate (NAM), and nitric acid trihydrate (NAT). These theoretical studies complement experimental work by helping to determine crystal structures, vibrational frequencies, and nucleation properties. aps.orgnih.govdoaj.org

High-level quantum mechanical calculations are used to investigate the structural phases of these hydrates. aps.org For instance, in studies of nitric acid monohydrate (NAM), computational methods have been essential for establishing the positions of hydrogen atoms, which are often difficult to locate precisely using experimental techniques like high-pressure X-ray diffraction. aps.org By performing atomic position optimizations and molecular dynamics (MD) simulations, researchers can explore the potential energy surface, visualize the flexibility of the system, and understand the hydrogen-bonding network. aps.org

For nitric acid dihydrate, computational modeling has been applied to understand its formation kinetics under stratospheric conditions. doaj.org Based on classical nucleation theory, models have been developed to calculate the activation energy for the nucleation of NAD from supercooled binary HNO₃/H₂O solution droplets. doaj.org A parameterization was fitted to experimental data from aerosol chamber studies, which considered temperatures from 192 K to 197 K and various NAD saturation ratios. doaj.org This modeling work showed that previous formulations for nucleation rates significantly overestimated NAD formation under the studied conditions. doaj.org

Furthermore, theoretical calculations based on first-principles have been used to compute the infrared refractive indices of nitric acid and its hydrates. nih.gov For NAM, the results of these theoretical computations show good general agreement with empirically derived values. nih.gov This demonstrates the capability of computational chemistry to predict the optical constants that are fundamental to atmospheric science. nih.govacs.org

Table 3: Applications of Computational Modeling to Nitric Acid Hydrates

| Hydrate | Modeling Technique | Application/Finding | Source |

|---|---|---|---|

| NAM | Quantum mechanical calculations (VASP), Molecular Dynamics | Determination of polymorphic behavior, establishing hydrogen atom positions. | aps.org |

| NAM, NA | First-principles calculations | Computation of theoretical infrared refractive indices. | nih.gov |

| NAD | Classical nucleation theory, microphysical process modeling | Calculation of nucleation activation energies; development of new rate parameterizations. | doaj.org |

Atmospheric Chemistry and Environmental Research Applications of Nitric Acid Dihydrate

Role of Nitric Acid Dihydrate in Polar Stratospheric Cloud (PSC) Formation

Nitric acid dihydrate (NAD) is a significant, albeit often metastable, component of Polar Stratospheric Clouds (PSCs). These clouds form in the extremely cold conditions of the polar winter stratosphere, at altitudes of 15-25 km, when temperatures drop below approximately -78°C. wmo.intnoaa.gov While nitric acid trihydrate (NAT) is the thermodynamically stable solid phase, NAD can form as a precursor in PSC evolution. d-nb.inforesearchgate.net The formation of these cloud particles is a critical initial step in a series of chemical and physical processes that have profound environmental impacts.

Contribution to Ozone Depletion Mechanisms through Heterogeneous Reactions

Polar stratospheric clouds, including those containing nitric acid dihydrate, play a crucial role in the catalytic destruction of ozone. bas.ac.ukpmfias.com The surfaces of the crystalline particles within these clouds provide sites for heterogeneous chemical reactions. wmo.intaps.org These reactions convert stable, benign chlorine reservoir compounds, such as hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO₂), into more reactive forms of chlorine, like molecular chlorine (Cl₂). psu.edu

When the polar vortex returns to sunlight in the spring, this newly formed Cl₂ is easily photolyzed (broken apart by sunlight) into individual chlorine atoms. These chlorine atoms then initiate a catalytic cycle that efficiently destroys ozone molecules. The presence of PSCs dramatically enhances the rate of ozone-depleting reactions. pmfias.com While much of the focus has been on nitric acid trihydrate (NAT) and supercooled liquid droplets, metastable NAD particles also contribute to the available surface area for these critical heterogeneous reactions. psu.edu The formation of crystalline nitric acid hydrates within PSCs is a key factor that enhances the depletion of ozone. copernicus.org

Denitrification Processes Mediated by NAD Particle Sedimentation

The formation and subsequent growth of nitric acid hydrate (B1144303) particles, including NAD which can convert to the more stable NAT, leads to a process known as denitrification. bas.ac.uk As these particles grow, they become large and heavy enough to sediment out of the stratosphere due to gravity. noaa.gov This sedimentation physically removes gaseous nitric acid (HNO₃) from the upper layers of the stratosphere to lower altitudes. wmo.intnoaa.gov

This removal of HNO₃ is a critical step that prolongs the ozone depletion cycle. bas.ac.uk Nitric acid is a source of nitrogen oxides (NOx), which would otherwise react with the highly reactive chlorine monoxide (ClO) radicals to form the reservoir compound chlorine nitrate (ClONO₂). noaa.gov By removing HNO₃, the process of denitrification prevents the deactivation of chlorine radicals, allowing them to continue destroying ozone for a longer period. bas.ac.uk This removal of reactive nitrogen can lead to up to 50% denitrification in the polar vortex, significantly intensifying ozone loss. d-nb.info

Phase Composition and Microphysical Properties of PSCs

The composition and physical state of Polar Stratospheric Cloud particles are complex and exist across a continuum of phases rather than as distinct types. wmo.int These particles can be supercooled ternary solutions (liquid droplets of H₂O/HNO₃/H₂SO₄), or solid crystals of various nitric acid hydrates. psu.edu Nitric acid dihydrate (NAD) is one of the key crystalline phases, existing alongside nitric acid trihydrate (NAT) and nitric acid monohydrate (NAM). psu.edu

Distinction and Interconversion between α-NAD, β-NAD, and other Hydrates (NAT, NAM) in Stratospheric Contexts

Within the family of nitric acid hydrates, several distinct crystalline structures have been identified, each with different stability and formation pathways.

Nitric Acid Dihydrate (NAD): This is a metastable hydrate, meaning it is not the most thermodynamically stable form but can persist under certain conditions. d-nb.inforesearchgate.net Laboratory studies have identified at least two different crystalline forms, or polymorphs, of NAD, though their exact structures and conditions for formation are still areas of active research. psu.edu Some studies refer to these as α-NAD and β-NAD. It is believed that NAD can act as a precursor to the more stable NAT. d-nb.inforesearchgate.net

Nitric Acid Trihydrate (NAT): This is the most thermodynamically stable nitric acid hydrate in the stratosphere. psu.edu It is composed of one molecule of nitric acid for every three molecules of water. wmo.int While stable, its formation often requires a significant energy barrier to be overcome, which is why metastable forms like NAD may appear first. wmo.intpsu.edu

Nitric Acid Monohydrate (NAM): This hydrate, with one water molecule per nitric acid molecule, is another stable phase in the HNO₃/H₂O system, but its role in the stratosphere is less pronounced than NAT. psu.eduwikipedia.org

The interconversion between these phases is a key aspect of PSC microphysics. Under stratospheric conditions, the metastable NAD is expected to eventually transition to the more stable NAT phase. copernicus.org

| Hydrate Name | Chemical Formula | Stability in Stratosphere | Role in PSCs |

| Nitric Acid Dihydrate (NAD) | HNO₃·2H₂O | Metastable | Precursor to NAT, provides surface for reactions. |

| Nitric Acid Trihydrate (NAT) | HNO₃·3H₂O | Thermodynamically Stable | Major solid component of Type I PSCs, involved in denitrification. wmo.intpsu.edu |

| Nitric Acid Monohydrate (NAM) | HNO₃·H₂O | Stable | Less significant role in PSC formation compared to NAT. psu.eduwikipedia.org |

Laboratory Simulations of Stratospheric Conditions for NAD Formation and Evolution

To understand the complex processes occurring in the remote stratosphere, scientists rely on laboratory simulations that replicate the extreme cold and specific chemical concentrations. These experiments have been crucial in identifying the conditions under which different nitric acid hydrates form and transform. d-nb.info

Laboratory studies have shown that NAD can form as a precursor to NAT. d-nb.info Experiments using binary solutions of HNO₃ and H₂O cooled to stratospheric temperatures have observed the initial formation of metastable NAD, which then undergoes a transition to the stable NAT phase. d-nb.inforesearchgate.net Furthermore, research has investigated how different types of seed particles, such as meteoric dust, might influence the nucleation of nitric acid hydrates, finding that such materials can trigger crystallization at warmer temperatures than would otherwise be possible. copernicus.org These laboratory findings are essential for developing and refining atmospheric models that predict PSC formation and its impact on ozone chemistry. bas.ac.uk

Interfacial Chemistry and Surface Reactivity of Hydrated Nitric Acid

The chemistry occurring at the interface between a PSC particle and the surrounding gas is fundamental to its atmospheric impact. The surface of hydrated nitric acid particles, such as nitric acid dihydrate, is where the crucial heterogeneous reactions that activate chlorine take place. aps.orgpsu.edu

The extent to which nitric acid dissociates at this interface is a key area of research. Studies suggest that nitric acid is less dissociated at the surface of an aqueous solution compared to the bulk solution. researchgate.net Molecular dynamics simulations indicate that neutral HNO₃ molecules are more surface-active, while the dissociated ionic species (H₃O⁺ and NO₃⁻) tend to be repelled from the interface. rsc.org This preference for the undissociated, molecular form of HNO₃ at the surface is stabilized by hydrogen bonding with water molecules. researchgate.net

This interfacial behavior has significant implications for atmospheric chemistry. nih.gov The reactivity of the particle surface, and thus its efficiency in converting chlorine reservoirs, is dependent on its molecular composition and structure. Understanding the factors that control the surface properties of nitric acid hydrates is therefore critical for accurately modeling polar ozone depletion. researchgate.netnih.gov

Theoretical Studies of Molecular Nitric Acid Reactivity at Aqueous Interfaces

Theoretical investigations, primarily employing molecular dynamics (MD) simulations, have provided significant insights into the behavior and reactivity of nitric acid at aqueous interfaces, a critical area of study in atmospheric chemistry. nih.govresearchgate.net Contrary to the expectation that a strong acid like nitric acid would be completely dissociated in aqueous environments, both experimental and theoretical studies have confirmed the existence of molecular nitric acid (HNO₃) at the air-water interface. researchgate.netnih.gov Understanding the dynamics of this molecular form is crucial as it influences heterogeneous reactions in the atmosphere. researchgate.netresearchgate.netnih.gov

Car-Parrinello molecular dynamics simulations have been used to investigate the depth-dependent dissociation of a nitric acid molecule in a water slab. consensus.app These studies revealed that HNO₃ can remain in its molecular form when adsorbed on the water's surface, typically stabilized by two hydrogen bonds. consensus.app However, when embedded within the aqueous layer, it tends to dissociate within a few picoseconds by transferring a proton to a neighboring water molecule. consensus.app The primary product of this dissociation in the immediate vicinity of the nitrate ion (NO₃⁻) is the Eigen cation (H₃O⁺), rather than the Zundel cation (H₅O₂⁺). consensus.app Key solvent motions facilitating this dissociation include the shortening of the hydrogen bond distance between the proton-donating nitric acid and the proton-accepting water molecule, and a change in the coordination number of the accepting water molecule from four to three. consensus.app

Combined quantum-classical molecular dynamics simulations have further explored the properties of molecular nitric acid at the air-water interface. researchgate.netnih.gov These simulations indicate a significant affinity of nitric acid for the interface and have estimated the lifetime of molecular HNO₃ with respect to acid dissociation to be approximately 0.3 nanoseconds. researchgate.netnih.gov In its hydrated form, a single HNO₃ molecule is typically coordinated with three water molecules in its first coordination sphere. nih.gov

Beyond dissociation, the reactivity of undissociated nitric acid with other atmospheric species at the interface has been a focus of theoretical work. The reaction between molecular nitric acid and the hydroxyl radical (OH) has been studied using a cluster model that includes 21 water molecules. nih.gov These high-level ab initio calculations suggest that the most favorable reaction mechanism involves the formation of a pre-reactive complex, (HNO₃)(OH). nih.gov From this complex, the products—nitrate radical (NO₃) and water (H₂O)—are formed through a coupled proton-electron transfer mechanism. This process has a calculated free-energy barrier of 6.65 kcal·mol⁻¹. nih.gov Kinetic calculations based on this model predict a significant increase in the reaction rate constant at the air-water interface—by approximately four orders of magnitude—compared to the gas-phase reaction. nih.gov

Table 1: Theoretical Data on Molecular Nitric Acid at Aqueous Interfaces

| Parameter | Value/Observation | Simulation/Calculation Method | Source(s) |

|---|---|---|---|

| Dissociation State | Remains molecular on the surface; dissociates when embedded. | Car-Parrinello Molecular Dynamics | consensus.app |

| Dissociation Time | A few picoseconds (when embedded in the aqueous layer). | Car-Parrinello Molecular Dynamics | consensus.app |

| Dissociation Product | Eigen cation (H₃O⁺) is predominant near the nitrate ion. | Car-Parrinello Molecular Dynamics | consensus.app |

| Lifetime (re: Dissociation) | ~0.3 nanoseconds | Quantum-Classical Molecular Dynamics | researchgate.netnih.gov |

| Coordination | Coordinated with three water molecules in the first sphere. | Molecular Dynamics Simulations | nih.gov |

| Reaction with OH | Forms a pre-reactive (HNO₃)(OH) complex. | Ab initio calculations on a cluster model. | nih.gov |

| Free-Energy Barrier (HNO₃ + OH) | 6.65 kcal·mol⁻¹ | Ab initio calculations on a cluster model. | nih.gov |

| Rate Constant (k) for HNO₃ + OH | Lower limit: 1.2 × 10⁻⁹ cm³·molecule⁻¹·s⁻¹ | Kinetic Calculations | nih.gov |

Photolytic Processes and Reaction Pathways on Hydrated Surfaces Relevant to Atmospheric Chemistry

The photolysis of nitric acid on hydrated surfaces, such as those on aerosols, cloud droplets, and ice particles, is a critical process in atmospheric chemistry, particularly in low-NOx environments. researchgate.netnih.gov Research has demonstrated that nitric acid deposited on various surfaces undergoes photolysis at a rate that is one to three orders of magnitude faster than in the gas phase or in the aqueous phase. researchgate.netnih.govresearchgate.net This enhanced surface photolysis can significantly impact the chemistry of the overlying atmospheric boundary layer. researchgate.net

The primary products of nitric acid photolysis on surfaces are nitrous acid (HONO) and nitrogen oxides (NOx, which includes nitric oxide, NO, and nitrogen dioxide, NO₂). researchgate.netnih.gov The branching ratio between these products depends on the nature of the surface. nih.gov Studies on natural surfaces like plant leaves show that HONO is the major product, whereas on many artificial surfaces, NOx is the dominant product. nih.gov This process effectively recycles deposited nitric acid, which is typically considered a major sink for atmospheric reactive nitrogen, back into more reactive forms (re-NOx-ification), and provides a significant source of the hydroxyl radical precursor, HONO. researchgate.net The photolysis rate constant of surface-adsorbed nitric acid has been found to decrease as the surface density of the acid increases. nih.gov

On ice surfaces, which are relevant to polar stratospheric clouds and snow-covered regions, the photolysis of nitric acid and nitrate is also an important source of gas-phase NOx. unh.edunih.gov Experiments exposing snow containing nitrate to natural sunlight have shown the release of NOx, with concentrations varying in response to sunlight intensity. unh.edu This process is not solely dependent on the acidity, as NOx release has been observed from ice crystals containing only nitrate. unh.edu The interaction of nitric acid with ice can induce surface disordering, creating a liquid-like layer that may influence uptake and reactivity. nih.gov While nitric acid tends to dissociate completely on bulk amorphous ice surfaces, studies on nanometer-sized ice particles indicate that proton transfer is significantly suppressed, with a large fraction of nitric acid remaining in its non-dissociated molecular form. rsc.org

The enhanced photolysis rate on surfaces is thought to be due to a significant increase in the absorption cross-sections of nitric acid when it is adsorbed compared to when it is in the gas phase. researchgate.net This leads to a higher rate of the primary photolytic reaction:

HNO₃ + hν → NO₂ + OH nih.gov

The calculated rate constant for this photolytic process at the air-water interface is approximately 2 × 10⁻⁶ s⁻¹, which is about double the value observed in the gas phase. nih.gov

Table 2: Research Findings on Photolysis of Nitric Acid on Hydrated Surfaces

| Surface Type | Major Photolysis Product(s) | Photolysis Rate Constant (J_HNO₃(s)) | Key Finding | Source(s) |

|---|---|---|---|---|

| Natural (e.g., Plant Leaves) | HONO | 6.0 × 10⁻⁶ s⁻¹ to 3.7 × 10⁻⁴ s⁻¹ | Rate is 1-3 orders of magnitude higher than for gaseous HNO₃. | nih.gov |

| Artificial (e.g., Metal, Construction Materials) | NOx | 6.0 × 10⁻⁶ s⁻¹ to 3.7 × 10⁻⁴ s⁻¹ | Product distribution is surface-dependent. | nih.gov |

| Air-Water Interface | NO₂ + OH | ~2 × 10⁻⁶ s⁻¹ | Rate is about twice the gas-phase value. | nih.gov |

| Ice/Snow | NOx | Varies with sunlight intensity | Provides a significant source of NOx in snow-covered regions. | unh.edu |

| Ice Nanoparticles | N/A | N/A | HNO₃ dissociation is suppressed compared to bulk ice surfaces. | rsc.org |

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| Nitric acid | HNO₃ |

| Nitric acid dihydrate | HNO₃·2H₂O |

| Water | H₂O |

| Nitrate ion | NO₃⁻ |

| Hydronium ion (Eigen cation) | H₃O⁺ |

| Zundel cation | H₅O₂⁺ |

| Hydroxyl radical | OH |

| Nitrate radical | NO₃ |

| Nitrous acid | HONO |

| Nitrogen oxides | NOx |

| Nitric oxide | NO |

Advanced Research Methodologies and Techniques for Nitric Acid Dihydrate Studies

Aerosol Chamber and Flow Tube Experimental Designs for Low-Temperature Studies

To simulate and study the atmospheric formation of nitric acid dihydrate particles, researchers utilize specialized experimental setups like aerosol chambers and flow tubes, which allow for precise control of temperature, pressure, and chemical composition.

Aerosol Chambers serve as large, controlled environments to observe the behavior of airborne particles over extended periods. For instance, the AIDA (Aerosol Interaction and Dynamics in the Atmosphere) chamber at Forschungszentrum Karlsruhe has been instrumental in studying NAD. ethz.ch In these chambers, NAD particles can be generated through methods such as the shock freezing of a nitric acid (HNO₃) and water (H₂O) gas mixture or the homogeneous nucleation from supercooled HNO₃/H₂O solution droplets. ethz.chnih.gov Experiments in the AIDA chamber have been conducted at temperatures as low as 190 K to mimic stratospheric conditions. ethz.ch These setups allow for the in-situ analysis of particle properties, including their infrared extinction spectra, providing insights into their formation pathways and physical characteristics. ethz.chnih.gov For example, studies have shown that the method of particle formation significantly influences their shape, with slow freezing of solution droplets leading to highly aspherical, oblate crystals. ethz.chnih.gov

Flow tube reactors offer another valuable approach for investigating the kinetics and mechanisms of gas-particle interactions and phase transitions of nitric acid hydrates. In a typical setup, supercooled HNO₃/H₂O solution droplets can be passed through a tube with a defined temperature profile. copernicus.org For example, droplets can be cooled to a low temperature (e.g., 153 K) to induce nucleation and then warmed to a higher temperature (e.g., 178 K) to promote crystal growth, allowing for the study of specific crystalline phases like α-NAT. copernicus.org These experiments provide critical data on the conditions favoring the formation of different hydrates.

| Experimental Setup | Key Features | Typical Experimental Conditions for NAD Studies | Research Findings |

| Aerosol Chamber (e.g., AIDA) | Large volume, long observation times, controlled temperature and pressure, in-situ measurements. | Temperature: 190-198 K; Formation via shock freezing of vapors or homogeneous nucleation from supercooled droplets. ethz.ch | Formation of pure α-NAD particles; particle shape (asphericity) is dependent on the formation process. ethz.chnih.gov |

| Flow Tube Reactor | Controlled temperature profile, studies of reaction kinetics and phase transitions. | Cooling to induce nucleation (e.g., 153 K), followed by warming to promote crystal growth (e.g., 178 K). copernicus.org | Allows for the targeted formation and spectroscopic analysis of specific hydrate (B1144303) phases. copernicus.org |

High-Resolution Spectroscopic Techniques (In-situ FTIR, Raman Spectroscopy)

Spectroscopic techniques are paramount for identifying and characterizing the different phases of nitric acid dihydrate in both laboratory and atmospheric settings.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for analyzing the composition and phase of aerosol particles in real-time. By passing an infrared beam through an aerosol chamber, the extinction spectra of the particles can be recorded. ethz.chnih.gov These spectra exhibit characteristic absorption features that act as fingerprints for different nitric acid hydrates, such as α-NAD and β-NAD. ethz.ch For instance, in-situ FTIR measurements in the AIDA chamber have been used to monitor the crystallization of NAD from supercooled solution droplets and to distinguish between different formation pathways. ethz.ch The technique is also crucial for deriving the optical constants (complex refractive indices) of NAD, which are essential for interpreting remote sensing data from the atmosphere. copernicus.org

Raman Spectroscopy provides complementary information to FTIR, particularly in the low-frequency region which is sensitive to the crystal lattice structure. acs.orgnih.gov Raman spectra of solid nitric acid hydrates show characteristic phonon bands that can be used to distinguish between different phases, including α- and β-NAD, as well as mixtures of hydrates. acs.orgnih.gov The correlation of low-frequency Raman spectra with the symmetric NO stretching vibration (around 1000-1080 cm⁻¹) and with X-ray diffraction patterns provides a robust method for phase identification. acs.orgnih.gov Theoretical calculations of vibrational normal modes can be compared with experimental Raman spectra to aid in the assignment of observed spectral features. researchgate.net

| Spectroscopic Technique | Information Obtained | Key Findings for Nitric Acid Dihydrate |

| In-situ FTIR Spectroscopy | Particle composition, phase identification, optical constants, real-time monitoring of formation. ethz.chnih.govcopernicus.org | Distinct infrared spectra for α-NAD and β-NAD; particle shape influences the extinction spectrum. ethz.chnih.govcopernicus.org |

| Raman Spectroscopy | Crystal lattice structure, phase identification, distinction between polymorphs (α- and β-NAD). acs.orgnih.gov | Characteristic low-frequency phonon bands serve as fingerprints for different NAD phases. acs.orgnih.gov |

Advanced X-ray Diffraction Techniques (Single Crystal, Powder, In-situ)

X-ray diffraction (XRD) is the definitive method for determining the crystal structure of solid materials, including the various phases of nitric acid dihydrate.

Single Crystal X-ray Diffraction provides the most detailed structural information, including precise atomic positions and bond lengths. aps.orgresearchgate.net This technique was used to solve the crystal structure of a high-temperature phase of nitric acid dihydrate (β-NAD) at 225 K. researchgate.net The structure revealed that the proton from the nitric acid molecule is transferred to a water molecule, forming an association of nitrate (B79036) (NO₃⁻) and H₅O₂⁺ ions. researchgate.netresearchgate.net High-pressure single-crystal XRD studies have also been conducted, revealing new structural phases of NAD at pressures above 1.33 GPa. aps.org

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases in polycrystalline samples. psu.edursc.org By preparing amorphous nitric acid hydrates through low-temperature quenching of aerosols and then applying controlled thermal treatment, researchers can use PXRD to determine the phase distribution of stable and metastable hydrates, including α-NAD and β-NAD, at different temperatures. psu.edursc.org These experiments have shown that α-NAD exhibits unique crystallization behavior compared to other nitric acid hydrates. psu.edu PXRD is also used to confirm the identity of materials synthesized for other experimental studies. researchgate.net

In-situ X-ray Diffraction allows for the study of phase transformations as they occur under changing conditions, such as temperature. mdpi.com This technique has been applied to study the formation of mixed oxide catalysts and can be invaluable for observing the transitions between different NAD phases during heating or cooling cycles. psu.edumdpi.com

| X-ray Diffraction Technique | Type of Sample | Information Obtained | Key Findings for Nitric Acid Dihydrate |

| Single Crystal XRD | Single crystals | Precise atomic positions, bond lengths, unit cell parameters, space group. aps.orgresearchgate.net | Determined the crystal structure of β-NAD, revealing the presence of NO₃⁻ and H₅O₂⁺ ions. Identified a new high-pressure phase. researchgate.netaps.orgresearchgate.net |

| Powder XRD | Polycrystalline powders, frozen aerosols | Phase identification, phase distribution in mixtures, lattice parameters. psu.edursc.orgresearchgate.net | Characterized the phase distribution of α- and β-NAD upon thermal treatment of amorphous samples. Confirmed the presence of α-NAD in experiments. psu.edursc.orgresearchgate.net |

| In-situ XRD | Samples under controlled environments | Real-time monitoring of phase transformations. mdpi.com | Enables the study of the conditions under which different NAD phases form and interconvert. psu.edu |

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational methods provide a powerful complement to experimental studies, offering insights into the structure, stability, and dynamics of nitric acid dihydrate at the molecular level.

Quantum Chemical Calculations , often employing Density Functional Theory (DFT), are used to investigate the geometries, vibrational frequencies, and energies of different NAD structures. aps.orgrsc.org These calculations can help in the interpretation of experimental spectroscopic data by predicting vibrational spectra. researchgate.net For example, DFT calculations have been used to study the low- and high-temperature phases of NAD, revealing details about their hydrogen-bonding characteristics. researchgate.net Ab initio calculations have also been instrumental in refining crystal structures determined by X-ray diffraction, particularly in locating hydrogen atom positions, which are often difficult to determine experimentally. aps.org Studies on nitric acid-water clusters (HNO₃(H₂O)ₓ) help to understand the process of proton transfer as a function of hydration. rsc.org

Molecular Dynamics (MD) Simulations allow for the study of the dynamic behavior of NAD systems over time. aps.orgnih.gov By simulating the motions of atoms and molecules, MD can explore the potential energy surface and investigate phenomena such as proton transfer between water molecules and nitrate ions. aps.org For instance, MD simulations have been used to probe the local energy surface of NAD, increasing confidence in the determined hydrogen atom positions. aps.org These simulations are also valuable for understanding the behavior of nitric acid in aqueous solutions, which is relevant to the initial stages of hydrate formation. nih.gov

| Computational Method | Approach | Information Obtained | Application to Nitric Acid Dihydrate |

| Quantum Chemical Calculations (DFT) | Solves the electronic structure of molecules and crystals. | Optimized geometries, vibrational frequencies, energies, reaction pathways. researchgate.netaps.orgrsc.org | Aided in refining crystal structures, interpreting vibrational spectra, and understanding hydrogen bonding in α- and β-NAD. researchgate.netaps.org |

| Molecular Dynamics (MD) Simulations | Simulates the classical motion of atoms and molecules over time. | Dynamic processes, potential energy surfaces, diffusion, structural evolution. aps.orgnih.gov | Explored proton transfer dynamics and confirmed the stability of determined crystal structures. aps.org |

Analytical Techniques for Particle Characterization (Optical Particle Spectrometry)

Characterizing the physical properties of nitric acid dihydrate particles, such as their size and shape, is crucial for understanding their atmospheric impact.

Optical Particle Spectrometry and related light scattering techniques are used to measure the size distribution and shape of aerosol particles in real-time. copernicus.org These instruments work by detecting the light scattered by individual particles as they pass through a laser beam. The intensity and polarization of the scattered light can provide information about the particle's size and asphericity. copernicus.org For example, a light scattering detector that records two-dimensional scattering patterns has been used to determine the predominant shapes of α- and β-NAD crystals. These studies found that α-NAD tends to grow as elongated, needle-shaped crystals, while β-NAD particles are more compact. copernicus.org This information is critical for accurately modeling the optical properties of polar stratospheric clouds.

| Analytical Technique | Principle | Measured Properties | Findings for Nitric Acid Dihydrate |

| Optical Particle Spectrometry/Light Scattering | Analysis of light scattered by individual particles. | Particle size distribution, particle shape (asphericity), number concentration. copernicus.org | α-NAD grows into elongated, needle-shaped crystals, whereas β-NAD forms more compact particles. copernicus.org |

Future Research Directions and Unresolved Questions in Nitric Acid Dihydrate Science

Refined Understanding of Multi-Phase Interactions and Transitions under Dynamic Conditions

A primary area for future research lies in achieving a more detailed understanding of the multi-phase interactions and phase transitions of nitric acid dihydrate under the dynamic and complex conditions of the Earth's atmosphere. While the basic phase diagram of the nitric acid/water system is known, the behavior of NAD in the presence of other atmospheric components and under fluctuating temperatures and pressures is not fully characterized. psu.eduatomistry.com

Laboratory studies have shown that nitric acid can form multiple hydrate (B1144303) structures, including nitric acid monohydrate (NAM) and nitric acid trihydrate (NAT), in addition to the dihydrate. psu.edunih.gov The transitions between these phases, particularly the conditions that favor the formation and persistence of NAD, are of great interest. For instance, research has identified two forms of NAD, denoted NAD(I) and NAD(II), which exhibit different crystallization and melting behaviors. cdnsciencepub.com NAD(I) crystallizes and melts congruently at 238 K, while NAD(II) can appear on heating and transform into nitric acid trihydrate. cdnsciencepub.com Understanding the nucleation processes that govern the formation of these different forms in atmospheric aerosols is a key challenge. psu.educdnsciencepub.com

Future work should focus on experiments that simulate the complex chemical environment of the stratosphere, investigating how impurities such as sulfuric acid affect the phase transitions and stability of NAD. Furthermore, exploring these interactions under conditions of rapid temperature and pressure changes will provide a more realistic picture of NAD's lifecycle in the atmosphere.

Integration of Detailed Microphysical Models with Atmospheric Chemical Transport Models

To accurately predict the impact of polar stratospheric clouds on ozone chemistry, it is crucial to integrate detailed microphysical models of NAD formation and growth into larger-scale atmospheric chemical transport models (CTMs). Current models often rely on simplified representations of PSCs, which may not capture the full complexity of the microphysical processes involved.

Recent research has highlighted the importance of particle shape and morphology on the infrared extinction spectra of NAD crystals. nih.gov For example, T-matrix calculations, which assume aspherical particle shapes, provide a much better agreement with measured spectra of slowly grown α-NAD crystals compared to Mie theory, which assumes spherical particles. nih.govrsc.org This indicates that the shape of NAD particles, which can be influenced by their formation pathway, has a significant impact on their radiative properties and, consequently, their role in atmospheric processes.

Future efforts should aim to develop and incorporate more sophisticated microphysical schemes into CTMs. These schemes should account for the different polymorphic forms of NAD, their specific nucleation and growth kinetics, and the influence of particle morphology on their chemical and radiative properties. This will lead to more accurate simulations of PSC formation, evolution, and their impact on stratospheric ozone levels.

Exploration of Novel Polymorphic Forms and Metastable States of NAD

The existence of multiple polymorphic and metastable states of nitric acid dihydrate presents a significant area for future exploration. psu.educdnsciencepub.comrsc.org While α-NAD and β-NAD have been identified, the possibility of other, yet undiscovered, forms cannot be ruled out, especially under the extreme conditions of the upper atmosphere. psu.edu

Metastable phases can play a crucial role in atmospheric processes as they may form preferentially under certain conditions and persist for significant periods, influencing the chemical reactivity and radiative properties of PSCs. rsc.orgresearchgate.net X-ray diffraction studies have been instrumental in identifying and characterizing these metastable phases, revealing their distinct crystallization behaviors. psu.edu

Future research should employ a combination of advanced experimental techniques, such as cryo-crystallography and time-resolved spectroscopy, with computational modeling to systematically search for new polymorphic forms of NAD. aps.org Understanding the thermodynamic stability and kinetic barriers to the formation of these novel states will be critical for assessing their potential atmospheric relevance.

Enhanced Characterization of Interfacial Chemistry and Surface Reactivity Mechanisms